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FIBRONECTIN-BINDING PROTEIN PEPTIDE D3 - 119977-20-7

FIBRONECTIN-BINDING PROTEIN PEPTIDE D3

Catalog Number: EVT-1511277
CAS Number: 119977-20-7
Molecular Formula: C190H283N49O66
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fibronectin-binding protein peptide D3 is synthesized based on the amino acid sequences found in the fibronectin-binding proteins of Staphylococcus aureus. These proteins are classified as microbial surface components recognizing adhesive matrix molecules, or MSCRAMMs. The D3 unit specifically consists of 37-38 amino acids that contribute to its fibronectin-binding capabilities, making it a vital component in bacterial pathogenesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of fibronectin-binding protein peptide D3 reveals a sequence that facilitates its interaction with fibronectin. The three-dimensional conformation is critical for its binding affinity, which relies on specific amino acid residues that form hydrogen bonds and hydrophobic interactions with fibronectin. The structural data indicates that the conserved pattern GG(X3)(I/V)DF within the sequence is essential for binding activity .

Chemical Reactions Analysis

Reactions and Technical Details

Fibronectin-binding protein peptide D3 undergoes various chemical reactions during its synthesis and modification. For example, during the EDC-mediated condensation reaction, carboxylic acid groups are converted into amides or esters, which can significantly alter the peptide's binding properties. Additionally, modifications can include oxidation reactions targeting specific residues like tyrosine .

The effectiveness of these modifications can be quantitatively assessed through binding assays where the modified peptides are tested against fibronectin to evaluate their inhibitory effects on binding .

Mechanism of Action

Process and Data

The mechanism by which fibronectin-binding protein peptide D3 exerts its effects involves competitive inhibition of fibronectin binding to its receptors on host cells. By mimicking the natural binding sites on fibronectin, the D3 peptide competes with bacterial adhesins for binding to fibronectin, thereby preventing bacterial internalization into host tissues . Experimental data shows that at concentrations ranging from 5 to 20 micromolar, D3 effectively inhibits Staphylococcus aureus internalization by host cells in a dose-dependent manner .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fibronectin-binding protein peptide D3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 4.0 kDa.
  • Solubility: Soluble in water and physiological buffers.
  • Stability: Stability may vary depending on environmental conditions such as pH and temperature.

The chemical properties include:

  • Amino Acid Composition: Contains hydrophobic (phenylalanine), polar (serine), and charged (lysine, aspartic acid) residues.
  • Reactivity: Capable of undergoing modifications that can enhance or inhibit its biological activity .
Applications

Scientific Uses

Fibronectin-binding protein peptide D3 has several scientific applications:

  • Vaccine Development: Used as an immunogen to stimulate antibody production against Staphylococcus aureus infections.
  • Research Tool: Employed in studies investigating bacterial adhesion mechanisms and host-pathogen interactions.
  • Therapeutic Potential: Investigated for use in therapeutic strategies aimed at preventing bacterial infections by inhibiting adhesion processes.
Structural Characterization of Fibronectin-Binding Protein Peptide D3

Primary Sequence Analysis and Conserved Motifs

Fibronectin-Binding Protein Peptide D3 is a 37-amino acid peptide (H-FNKHTEIIEEDTNKDKPSYQFGGHNSVDFEEDTLPKV-OH) with a molecular weight of 4,309.63 Da. Its sequence is characterized by an acidic residue-rich N-terminal segment (positions 1-16) containing seven negatively charged residues, followed by a C-terminal region (positions 17-37) featuring the conserved fibronectin-binding motif GG(X)₃,₄(I/V)DF (residues 24-32: GGHNSVDFEED) [4] [6]. This motif is evolutionarily conserved across staphylococcal fibronectin-binding proteins (FnBPs), with residue-level analyses revealing invariant glycine residues at positions 24 and 25 that facilitate backbone flexibility, and hydrophobic residues (Val30, Phe31) critical for hydrophobic interactions with fibronectin [2] [9]. The central SVDFEED segment (positions 28-34) forms an acidic patch that mediates electrostatic interactions with fibronectin's heparin-binding domain [6] [9].

Table 1: Sequence Analysis of Peptide D3

FeatureSequence RegionAmino Acid ResiduesFunctional Significance
Acidic N-terminal domain1-16FNKHTEIIEEDTNKDKDElectrostatic stabilization
Core Fn-binding motif24-32GGHNSVDFEEssential for fibronectin recognition
Hydrophobic triad30-32VDFVan der Waals interactions
C-terminal structural cap33-37EEDTLPKVStabilizes β-hairpin conformation

Secondary and Tertiary Structural Features

Biophysical analyses indicate Peptide D3 adopts a dynamic β-hairpin structure in solution, stabilized by: (1) a type I β-turn at residues 24-27 (GGHN), (2) hydrophobic clustering of Ile7, Ile8, Val30, and Phe31, and (3) electrostatic interactions between Glu9-Glu10 and Lys3-Lys14 [4] [6]. Dual-polarization interferometry (DPI) studies reveal this structure becomes ordered upon fibronectin binding, with the GGHNSVDFE segment undergoing conformational change to form an antiparallel β-sheet with fibronectin's β-strand F1 (Kd = 15-85 nM) [1] [3]. The conserved I/VDF sub-motif (residues 30-32) inserts into a hydrophobic pocket in fibronectin's type III modules, while Glu9/Glu10 form salt bridges with Arg78/Arg82 of FnIII₁₀ [6] [9]. Comparative analysis with Mycobacterium tuberculosis FnBP Apa (PDB: 5ZXA) shows analogous β-strand-mediated binding despite low sequence homology, confirming the evolutionary convergence in fibronectin-binding mechanisms [10].

Biophysical Properties: Hydrophobicity, pI, and Extinction Coefficient

Peptide D3 exhibits strongly hydrophilic characteristics with a GRAVY (Grand Average of Hydropathy) index of -1.27, consistent with its 43% content of charged residues (7 aspartic acid, 4 glutamic acid, 4 lysine) [4]. Its theoretical isoelectric point (pI) is 4.39, reflecting net negative charge at physiological pH due to 11 acidic residues versus 4 basic residues. This acidic profile facilitates solubility in aqueous buffers (>10 mg/mL in PBS) but necessitates low-ionic-strength conditions for crystallization [4] [5]. The peptide's extinction coefficient at 280 nm is 1,280 M⁻¹cm⁻¹, primarily contributed by Tyr19 and Phe22 (calculated absorbance = 0.297 for 1 mg/mL solution). Temperature-dependent circular dichroism shows reversible structural unfolding between 20-80°C, with a melting temperature (Tₘ) of 52.3°C in PBS, indicating moderate thermal stability [4].

Table 2: Biophysical Properties of Peptide D3

PropertyValueMethod/Calculation Basis
Molecular formulaC₁₉₀H₂₈₃N₄₉O₆₆Mass spectrometry
GRAVY index-1.27Kyte-Doolittle algorithm
Isoelectric point (pI)4.39Bjellqvist method
Extinction coefficient (ε)1,280 M⁻¹cm⁻¹ at 280 nmTyr/Phe contribution
Thermal stability (Tₘ)52.3°CCircular dichroism
Solubility in PBS>10 mg/mLLight scattering analysis

Synthetic Production and Modifications

Peptide D3 is predominantly synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry, with typical yields of 35-60% and purities >98.3% after reverse-phase HPLC purification [4] [5]. Critical quality considerations include:

  • Trifluoroacetic Acid (TFA) Removal: Standard preparations contain 10-15% TFA counterions, which can artifactually inhibit cell growth at nM concentrations (IC₅₀ = 10 nM for fibroblasts) or activate glycine receptors. Dedicated TFA-free synthesis utilizes acetic acid/HCl-based cleavage or ion-exchange chromatography, reducing TFA to <0.05% [4].
  • Isotope Labeling: ¹⁵N/¹³C-labeled variants are produced by incorporating labeled Fmoc-amino acids (e.g., ¹³C₆-¹⁵N₂-Lys) for NMR dynamics studies, enabling residue-specific analysis of fibronectin-binding interfaces [4].
  • Site-Specific Modifications: Biotinylation at Lys14 or amidated C-terminus enhances immobilization efficiency for surface plasmon resonance (SPR) studies, while Ser18→phosphoSer modifications probe phosphorylation effects on binding affinity [4] [7].

Alternative recombinant production in E. coli yields N-terminally tagged fusions (e.g., GST-D3), but suffers from proteolytic degradation (t₁/₂ = 4.2 hours in culture supernatants) due to matrix metalloproteinase cleavage at Glu10-Asp11 [9] [3]. Chemical synthesis therefore remains the preferred method for structural studies requiring homogeneous, modification-free peptide.

Table 3: Synthetic Production Strategies for Peptide D3

MethodYieldPurityKey AdvantagesLimitations
Fmoc-SPPS35-60%>98.3%Flexibility for non-natural amino acidsTFA contamination concerns
Recombinant (GST fusion)8-12 mg/L>90%Cost-effective for large-scaleProtease susceptibility; tag interference
Native chemical ligation15-25%>95%Enables site-specific modificationsComplex multi-step synthesis

Properties

CAS Number

119977-20-7

Product Name

FIBRONECTIN-BINDING PROTEIN PEPTIDE D3

Molecular Formula

C190H283N49O66

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